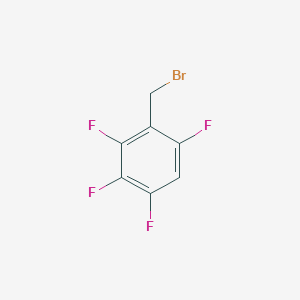
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene: is an organofluorine compound characterized by the presence of a bromomethyl group attached to a tetrafluorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,4,5-tetrafluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted tetrafluorobenzene.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms on the benzene ring further enhances the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- Bromomethane
Comparison
Compared to other bromomethyl-substituted compounds, 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene is unique due to the presence of multiple fluorine atoms on the benzene ring. This fluorination significantly alters its chemical properties, such as increasing its lipophilicity and metabolic stability, making it more suitable for applications in pharmaceuticals and material science .
Eigenschaften
CAS-Nummer |
53001-72-2 |
|---|---|
Molekularformel |
C7H3BrF4 |
Molekulargewicht |
243.00 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 |
InChI-Schlüssel |
AUZMLJKBTSGBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



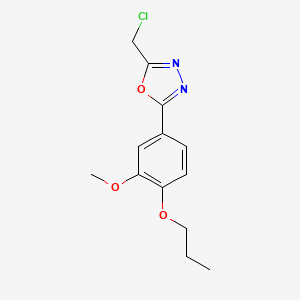

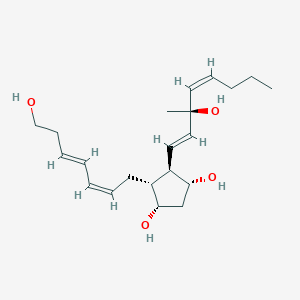
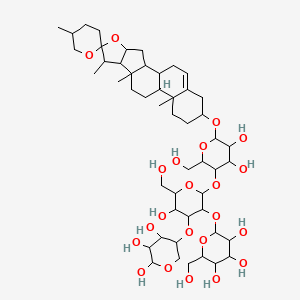
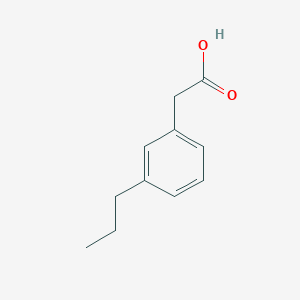
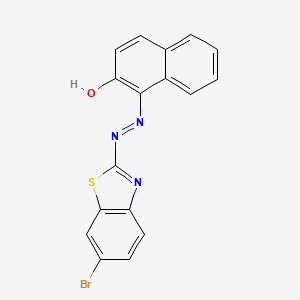
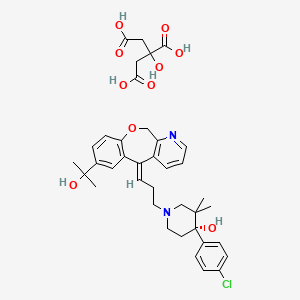

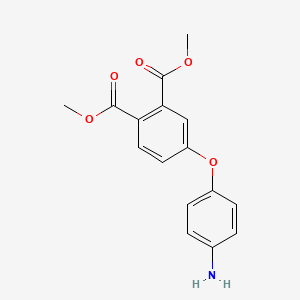
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
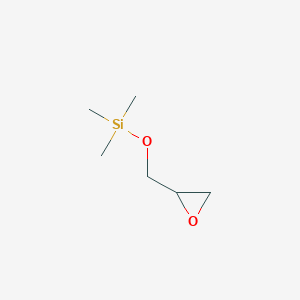
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
